1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, an aminoethyl side chain, and an ethanolic hydroxyl group, making it a significant compound in medicinal chemistry. This compound is primarily recognized for its potential applications in pharmacology and neuroscience, particularly in the development of therapeutic agents targeting various neurological disorders.
The compound can be sourced from various chemical suppliers and research institutions. It is included in catalogs such as those from American Elements and other specialized chemical suppliers, which provide detailed specifications and safety data sheets.
This compound is classified under organic compounds, specifically as an amino alcohol and a piperidine derivative. Its systematic name reflects its structural components, indicating its functional groups and the arrangement of atoms within the molecule.
The synthesis of 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride typically involves several steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
The molecular formula for 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride is C₉H₁₈Cl₂N₂O. The structure consists of:
Key structural data include:
The compound can participate in various chemical reactions typical for amino alcohols and piperidine derivatives:
Reactivity often depends on the functional groups present; for instance, the amino group can be protonated under acidic conditions, influencing its reactivity profile.
The mechanism of action for 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It may act as a modulator or inhibitor at specific receptor sites, particularly those associated with dopamine or serotonin pathways.
Research indicates that compounds with similar structures may exhibit effects on neurotransmission, influencing mood regulation and cognitive functions. Quantitative data on receptor binding affinities would typically be derived from pharmacological studies.
Relevant analyses include spectroscopic data confirming functional groups and thermal analysis indicating stability under various conditions.
1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride has potential applications in:
Research continues into its efficacy and safety profiles in clinical settings, emphasizing its importance in drug discovery processes.
The synthesis of 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride (CAS 1803592-98-4) employs strategic multi-step sequences to assemble its piperidine-alkanolamine hybrid architecture. A pivotal approach involves the decarboxylative ring-opening of N-aryloxazolidin-2-ones using 4-piperidinol derivatives under mild conditions, yielding the core 1-(2-aminoethyl)piperidin-4-ol scaffold [1]. Subsequent O-alkylation introduces the ethanol moiety through nucleophilic substitution with haloethanol or epoxyethane, maintaining the integrity of the secondary amine [2]. This stepwise methodology enables gram-scale production with minimized side reactions.
Critical optimization focuses on protecting group strategies for the primary amine. Boc-protection prior to O-alkylation prevents quaternary ammonium salt formation, followed by acidic deprotection and dihydrochloride salt crystallization (yield: 72-85%) [5]. Alternative pathways utilize reductive amination between 4-(2-hydroxyethyl)piperidone and ethylenediamine, though this route suffers from lower stereoselectivity (∼65% yield) [6].
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Step | Yield (%) | Advantage |
---|---|---|---|
Decarboxylative ring-opening | Oxazolidinone cleavage | 78-85 | Scalable, minimal byproducts |
Reductive amination | NaBH₃CN reduction | 60-65 | Fewer steps |
N-alkylation | Piperidine + chloroethylamine | 70-75 | Direct coupling |
Catalytic hydrogenation enables precise functionalization of the piperidine core. Heterogeneous palladium catalysts (Pd/C, 5-10 mol%) facilitate the reduction of 4-(2-hydroxyethyl)pyridine intermediates under 20-50 psi H₂, achieving full saturation without compromising the ethanol side chain . This method proves superior to homogeneous catalysts (e.g., Rh complexes), which exhibit undesired hydrodefluorination when halogen substituents are present [8].
Notably, diastereoselective hydrogenation of 4-substituted pyridinium salts using iridium(I) complexes with chiral P,N-ligands yields enantiomerically enriched piperidines (ee >90%). This approach is critical for accessing stereochemically pure pharmaceutical intermediates, as demonstrated in the synthesis of IP receptor agonists [8]. Recent advances employ Raney nickel under mild conditions (25°C, 1 atm H₂) to prevent racemization of chiral centers adjacent to the piperidine nitrogen [8].
The dihydrochloride salt form significantly enhances the physicochemical properties of the free base. Protonation equilibria studies reveal sequential N-H⁺ formation: the primary aliphatic amine (pKa ≈10.5) protonates first, followed by the tertiary piperidine nitrogen (pKa ≈9.8) [7]. This creates a dicationic species with improved aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) and crystalline stability [2].
The hydrochloride salt modifies bioavailability parameters through:
Salt formation occurs via stoichiometric HCl addition in anhydrous ethanol, yielding monodisperse crystals with 99.5% purity after recrystallization [2].
The C4 position of the piperidine ring introduces stereogenic center complexity during synthesis. Asymmetric hydrogenation using Ir-(R)-BINAP catalysts generates trans-(4R)-isomers with 95% de, essential for receptor-targeted applications [5]. Kinetic resolution with chiral acylating agents (e.g., (-)-O-acetylmandelic acid) purifies racemic mixtures, though this route sacrifices yield (max. 50%) [8].
Critical racemization risks occur under:
Mitigation strategies include low-temperature (-20°C) reactions and pH-controlled workups (pH 6.5-7.0) [5]. Stereochemical integrity is verified via chiral HPLC (Chiralpak IC column, heptane/ethanol/diethylamine 90:10:0.1) .
Traditional batch synthesis faces exotherm management issues during ethylenediamine coupling and inconsistent mixing during hydrogenation. Continuous flow systems resolve these through:
Table 2: Continuous vs. Batch Process Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Cycle time | 48 hours | 3 hours | 94% reduction |
Hydrogenation yield | 78% | 95% | +17% |
Crystal size distribution | 10-200 µm | 40-60 µm | Narrowed 3-fold |
Thermal incidents | 3 per 100 batches | 0 | Eliminated |
Pilot-scale trials demonstrate 200 kg/day production using integrated flow platforms, reducing organic solvent consumption by 40% compared to batch methods [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8